1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 2-phenylethylamine to form an intermediate, which is then reacted with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions typically involve the use of solvents such as methylene chloride and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in primary amines.
Scientific Research Applications
1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-cyclopentyl-N-(2-phenylethyl)-4-piperidinamine .
- N-cyclopentyl-N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinamide .
Uniqueness
1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and phenylethyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21N3 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C16H21N3/c1-2-6-14(7-3-1)10-11-17-15-12-18-19(13-15)16-8-4-5-9-16/h1-3,6-7,12-13,16-17H,4-5,8-11H2 |
InChI Key |
OVAVYXVPWGFOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.